Cas no 851127-13-4 (1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate)

1-tert-Butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate is a specialized pyrazole-based ester compound with potential applications in organic synthesis and pharmaceutical research. Its structure incorporates a tert-butyl group for steric hindrance, a phenylsulfanyl moiety for enhanced reactivity, and a 2,4-dimethoxybenzoate ester functionality, which may influence solubility and stability. This compound is of interest due to its modular design, allowing for further derivatization or use as an intermediate in the synthesis of biologically active molecules. The presence of methoxy groups may also contribute to electronic effects, making it a candidate for studies in ligand design or catalytic systems.
1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate structure
851127-13-4 structure
Product name:1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate
CAS No:851127-13-4
MF:C23H26N2O4S
MW:426.528544902802
CID:6387135
PubChem ID:1287640

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate
    • 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate
    • (2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 2,4-dimethoxybenzoate
    • Oprea1_416268
    • F0569-0534
    • AKOS001496113
    • 1-tert-butyl-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate
    • 851127-13-4
    • EU-0054964
    • Benzoic acid, 2,4-dimethoxy-, 1-(1,1-dimethylethyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl ester
    • Inchi: 1S/C23H26N2O4S/c1-15-20(30-17-10-8-7-9-11-17)21(25(24-15)23(2,3)4)29-22(26)18-13-12-16(27-5)14-19(18)28-6/h7-14H,1-6H3
    • InChI Key: JEJRSCFSGWLODJ-UHFFFAOYSA-N
    • SMILES: C(OC1N(C(C)(C)C)N=C(C)C=1SC1=CC=CC=C1)(=O)C1=CC=C(OC)C=C1OC

Computed Properties

  • Exact Mass: 426.16132849g/mol
  • Monoisotopic Mass: 426.16132849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 564
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 87.9Ų

Experimental Properties

  • Density: 1.17±0.1 g/cm3(Predicted)
  • Boiling Point: 571.5±50.0 °C(Predicted)
  • pka: 0.30±0.10(Predicted)

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0569-0534-1mg
1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate
851127-13-4 90%+
1mg
$54.0 2023-05-17

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate Related Literature

Additional information on 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate

Comprehensive Overview of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate (CAS No. 851127-13-4)

The compound 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate (CAS No. 851127-13-4) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. With its unique structural features, including a pyrazole core and dimethoxybenzoate ester, this compound exhibits potential applications in drug development and functional materials. Researchers are particularly interested in its sulfanyl and tert-butyl groups, which contribute to its stability and reactivity.

In recent years, the demand for novel heterocyclic compounds like 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate has surged due to their versatility in pharmaceutical research. The pyrazole moiety, in particular, is a hot topic in drug discovery, as it is a common scaffold in anti-inflammatory, antimicrobial, and anticancer agents. This compound's phenylsulfanyl group also opens doors to studies in sulfur-containing bioactive molecules, a trending area in modern chemistry.

The synthesis and characterization of CAS No. 851127-13-4 involve advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods ensure the purity and structural integrity of the compound, which is critical for its application in high-value research. Additionally, the dimethoxybenzoate ester component has been explored for its potential role in enhancing the bioavailability of drug candidates, a key concern in contemporary pharmacology.

From an industrial perspective, 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate is of interest due to its potential use in organic electronics and catalysis. The compound's aromatic and electron-rich structure makes it a candidate for developing new materials with tailored properties. This aligns with the growing focus on sustainable and high-performance materials in the chemical industry.

Environmental and safety considerations are also paramount when working with CAS No. 851127-13-4. While the compound is not classified as hazardous, proper handling and disposal protocols must be followed to ensure compliance with global regulatory standards. Researchers are encouraged to explore its green chemistry applications, such as biodegradable derivatives or eco-friendly synthesis routes, to align with the push for sustainable science.

In summary, 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate represents a fascinating intersection of chemistry, pharmacology, and materials science. Its multifaceted applications and structural uniqueness make it a valuable subject for ongoing research, particularly in the development of next-generation therapeutics and functional materials.

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